molecular formula C15H22BrN3O2 B1490526 5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester CAS No. 2206265-67-8

5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester

Cat. No.: B1490526
CAS No.: 2206265-67-8
M. Wt: 356.26 g/mol
InChI Key: WZRYQPOYAAPKBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a methyl-piperazine group, and a nicotinic acid ester, making it a versatile molecule for further chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 5-bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)12-9-11(16)10-17-13(12)19-7-5-18(4)6-8-19/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRYQPOYAAPKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester typically involves multiple steps, starting with the bromination of nicotinic acid to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the piperazine ring and the esterification of the carboxylic acid group with tert-butanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The piperazine ring can be reduced to form a piperazine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate, under acidic or basic conditions.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous ether.

  • Substitution: Various nucleophiles, such as ammonia or methanol, in the presence of a base.

Major Products Formed:

  • Oxidation: Bromate esters.

  • Reduction: Piperazine derivatives.

  • Substitution: Amines or alcohols substituted at the bromine position.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a probe to investigate the interactions with various receptors and enzymes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it suitable for targeting specific biological pathways, potentially leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may offer advantages in the formulation of new products.

Mechanism of Action

The mechanism by which 5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 5-Bromo-2-(4-methyl-piperazin-1-yl)pyrimidine: Similar structure but lacks the nicotinic acid moiety.

  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Similar piperazine group but different core structure.

Uniqueness: 5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester is unique due to its combination of bromine, methyl-piperazine, and nicotinic acid ester groups. This combination provides a distinct set of chemical properties and reactivity that can be leveraged in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester
Reactant of Route 2
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5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester

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